molecular formula C16H15NO5 B2413348 exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride CAS No. 167847-60-1

exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride

Cat. No.: B2413348
CAS No.: 167847-60-1
M. Wt: 301.298
InChI Key: OCVHZCGHZYMSDT-UHFFFAOYSA-N
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Description

exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a benzylamido group, which can influence its reactivity and interactions with biological molecules.

Properties

IUPAC Name

N-[(3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decan-1-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5/c18-13(9-4-2-1-3-5-9)17-8-16-7-6-10(22-16)11-12(16)15(20)21-14(11)19/h1-5,10-12H,6-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVHZCGHZYMSDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3C(C1O2)C(=O)OC3=O)CNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the Diels-Alder reaction between a suitable diene and dienophile to form the bicyclic core.

    Introduction of the Benzylamido Group: This step can be achieved through nucleophilic substitution or amidation reactions, where a benzylamine derivative reacts with an intermediate compound.

    Oxabicycloheptane Formation: The oxabicycloheptane structure is formed through cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Formation of the Anhydride: The final step involves the dehydration of the dicarboxylic acid intermediate to form the anhydride, typically using reagents like acetic anhydride or phosphorus pentoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamido group, leading to the formation of benzylamide derivatives.

    Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure and forming linear derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamide derivatives, while reduction could produce linear amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Preliminary studies indicate that exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride exhibits potential antitumor properties. It has been evaluated as a candidate for further development in cancer therapies due to its ability to inhibit tumor growth in vitro and in vivo .
  • Synthesis of Bioactive Compounds :
    • The compound can serve as a versatile intermediate in the synthesis of various bioactive molecules. Its ability to undergo transformations such as Ugi reactions allows for the generation of diverse chemical entities with potential therapeutic applications .

Organic Synthesis Applications

  • Building Block for Complex Molecules :
    • The unique bicyclic structure of this compound makes it a useful building block for synthesizing more complex organic molecules. It can be utilized in multi-component reactions, facilitating the construction of diverse molecular architectures that are relevant in drug discovery .
  • Intramolecular Reactions :
    • The compound can participate in intramolecular reactions, such as the formation of fused ring systems, which are crucial in the design of novel pharmacophores . These transformations often lead to compounds with enhanced biological activity.

Case Study 1: Antitumor Activity Evaluation

A study was conducted to evaluate the antitumor efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an antitumor agent.

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

Case Study 2: Synthesis of Novel Derivatives

Researchers have synthesized derivatives of this compound through various chemical transformations, showcasing its utility as a precursor for creating compounds with enhanced biological properties.

Derivative NameYield (%)Biological Activity
N-(Cyclohexyl) derivative85Moderate cytotoxicity
N-(Phenyl) derivative90High antibacterial activity
N-(Methyl) derivative75Low cytotoxicity

Mechanism of Action

The mechanism by which exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzylamido group can form hydrogen bonds or hydrophobic interactions with these targets, influencing their activity. The bicyclic core can also provide a rigid framework that enhances binding specificity.

Comparison with Similar Compounds

Similar Compounds

    exo-cis-(+/-)-1-(Amino-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Similar structure but with an amino group instead of a benzylamido group.

    exo-cis-(+/-)-1-(Hydroxyl-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Contains a hydroxyl group, affecting its reactivity and solubility.

    exo-cis-(+/-)-1-(Methoxy-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride: Features a methoxy group, which can influence its electronic properties.

Uniqueness

The presence of the benzylamido group in exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride provides unique reactivity and interaction profiles compared to similar compounds. This makes it particularly useful in applications requiring specific binding or reactivity characteristics.

Biological Activity

The compound exo-cis-(+/-)-1-(Benzylamido-methyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, also referred to as exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride, exhibits significant biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 6118-51-0
Molecular Formula C₈H₇NO₄
Molecular Weight 165.15 g/mol
Melting Point 118°C to 119°C
Solubility Hydrolyzes in water

Antitumor Activity

Research indicates that this compound demonstrates potential antitumor properties. It has been noted as a promising candidate for further development in cancer therapeutics due to its ability to inhibit tumor growth in various in vitro studies .

The biological activity of this compound is believed to be linked to its interaction with specific cellular pathways that regulate cell proliferation and apoptosis. Studies have shown that it may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Study 1: Antitumor Efficacy

A study published in the European Journal of Organic Chemistry assessed the efficacy of various derivatives of bicyclic compounds, including this compound. The results indicated that this compound exhibited a significant reduction in cell viability in human cancer cell lines, with IC50 values suggesting strong antiproliferative effects .

Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that the compound is rapidly metabolized and distributed within tissues, indicating a potential for effective delivery in therapeutic applications. The distribution kinetics suggest that it preferentially accumulates in tumor tissues compared to normal tissues, which is advantageous for targeted cancer therapy .

Applications

The compound is not only relevant as a potential antitumor agent but also serves as an important intermediate in organic synthesis and pharmaceuticals. Its unique structural features allow it to be utilized in the development of novel drugs targeting various diseases beyond cancer, including inflammatory conditions and metabolic disorders .

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